(2Z)-2-[3-(4-bromophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide
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Overview
Description
(2Z)-2-[3-(4-bromophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidine ring, a bromophenyl group, a nitrobenzyl group, and a cyanoethanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[3-(4-bromophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction using a brominated aromatic compound.
Addition of the Nitrobenzyl Group: The nitrobenzyl group can be added via a nucleophilic substitution reaction.
Formation of the Cyanoethanamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include batch processing and continuous flow synthesis, depending on the specific requirements and available infrastructure.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[3-(4-bromophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides, resulting in the reduction of nitro groups to amines.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Organometallic reagents, halogenating agents.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2Z)-2-[3-(4-bromophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-2-[3-(4-bromophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Interfering with critical cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[3-(4-chlorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide
- (2Z)-2-[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide
Uniqueness
(2Z)-2-[3-(4-bromophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2Z)-2-[3-(4-bromophenyl)-5-[(3-nitrophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O4S/c20-12-4-6-13(7-5-12)23-18(26)16(29-19(23)15(10-21)17(22)25)9-11-2-1-3-14(8-11)24(27)28/h1-8,16H,9H2,(H2,22,25)/b19-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSIZAPMAJSBEG-CYVLTUHYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2C(=O)N(C(=C(C#N)C(=O)N)S2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2C(=O)N(/C(=C(\C#N)/C(=O)N)/S2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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